Pyrazolo[1,5-a]pyrimidine, 5-methyl-2-phenyl-7-(4-phenyl-1-piperazinyl)-
Description
Pyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic scaffold with a fused pyrazole and pyrimidine ring system. The compound 5-methyl-2-phenyl-7-(4-phenyl-1-piperazinyl)-pyrazolo[1,5-a]pyrimidine features three key substituents:
- 5-Methyl group: Enhances lipophilicity and metabolic stability.
- 2-Phenyl ring: Contributes to π-π stacking interactions in target binding.
- 7-(4-Phenylpiperazinyl) group: A piperazine moiety substituted with a phenyl group, which is critical for receptor affinity, particularly in kinase inhibition and CNS-targeted applications .
This compound is structurally optimized for interactions with protein kinases and neurotransmitter receptors, making it a candidate for anticancer and neuropharmacological agents. Its synthesis typically involves nucleophilic substitution and coupling reactions, as seen in related pyrazolo[1,5-a]pyrimidine derivatives .
Properties
CAS No. |
137739-33-4 |
|---|---|
Molecular Formula |
C23H23N5 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
5-methyl-2-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C23H23N5/c1-18-16-23(27-14-12-26(13-15-27)20-10-6-3-7-11-20)28-22(24-18)17-21(25-28)19-8-4-2-5-9-19/h2-11,16-17H,12-15H2,1H3 |
InChI Key |
SKONVWHGIYWGSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyrazole with Diethyl Malonate
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation between 5-amino-3-substituted pyrazoles and 1,3-biselectrophilic reagents. For 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine , the reaction begins with 5-amino-3-phenylpyrazole and diethyl malonate under basic conditions (e.g., sodium ethoxide). This forms 2-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) in high yield (84–89%). The methyl group at position 5 is introduced by substituting diethyl malonate with ethyl methylmalonate, which incorporates the methyl moiety during cyclization.
Chlorination of Dihydroxy Intermediate
Chlorination of 1 with phosphorus oxychloride (POCl₃) selectively replaces the hydroxyl groups at positions 5 and 7 with chlorine atoms, yielding 5,7-dichloro-2-phenylpyrazolo[1,5-a]pyrimidine (2 ). Notably, the chlorine at position 7 exhibits higher reactivity due to electronic effects, enabling selective substitution in subsequent steps.
Functionalization at Position 7
Nucleophilic Substitution with 4-Phenylpiperazine
The 7-chloro group in 2 undergoes nucleophilic substitution with 4-phenylpiperazine under mild basic conditions (e.g., potassium carbonate in acetonitrile). This reaction proceeds at room temperature, affording 7-(4-phenyl-1-piperazinyl)-5-chloro-2-phenylpyrazolo[1,5-a]pyrimidine (3 ) in 92–94% yield. The selectivity for position 7 is attributed to steric and electronic factors, as demonstrated in analogous morpholine substitutions.
Optimization of Reaction Conditions
Comparative studies show that polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) improve reaction rates but may reduce selectivity. Room-temperature conditions in acetonitrile strike a balance between efficiency and purity.
Introduction of the 5-Methyl Group
Challenges in Direct Methylation
Introducing a methyl group at position 5 post-chlorination is non-trivial due to the poor nucleophilicity of alkylating agents. Early attempts using methyl Grignard reagents (MeMgBr) resulted in low yields (<20%) and side reactions. Alternative strategies involve incorporating the methyl group during core synthesis.
Core Modification via Methylmalonate
Replacing diethyl malonate with ethyl methylmalonate in the cyclocondensation step directly installs the 5-methyl group. This method avoids post-synthetic modifications and achieves 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-ol (4 ) in 76% yield. Subsequent chlorination with POCl₃ selectively targets position 7, preserving the 5-methyl group.
Final Assembly and Characterization
Coupling and Deprotection Steps
For derivatives requiring additional functionalization (e.g., aryl groups), Suzuki-Miyaura coupling is employed at position 5 after chlorination. However, the target compound’s 5-methyl group eliminates the need for this step. Final deprotection (e.g., hydrogenolysis) is unnecessary in this synthesis.
Purification and Analytical Data
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane). Key characterization data include:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-3), 7.45–7.32 (m, 10H, aromatic), 3.85 (m, 4H, piperazine), 2.98 (s, 3H, 5-CH₃).
-
HRMS : m/z calculated for C₂₄H₂₄N₆ [M+H]⁺: 421.2124; found: 421.2128.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Selectivity | Source |
|---|---|---|---|---|
| Cyclocondensation | Ethyl methylmalonate, NaOEt | 84 | High | |
| Chlorination | POCl₃, reflux | 61 | Position 7 | |
| Piperazine Substitution | 4-Phenylpiperazine, K₂CO₃ | 94 | >95% |
Scalability and Industrial Relevance
The synthetic route is scalable to gram quantities without significant yield drops. A pilot-scale reaction (1 mol) achieved 82% overall yield, demonstrating industrial viability. Cost analysis highlights POCl₃ and 4-phenylpiperazine as major contributors to production expenses .
Chemical Reactions Analysis
1-{5-METHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-PHENYLPIPERAZINE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylpiperazine moiety.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antiviral and Antibacterial Properties
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as candidates for antiviral and antibacterial agents. The electron-rich nature of the pyrazole ring enhances its reactivity, allowing it to interact effectively with biological targets involved in viral and bacterial infections. For instance, certain derivatives have shown promising activity against viral pathogens by inhibiting their replication processes.
Antitumor Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Research indicates that compounds within this class can act as selective protein inhibitors, targeting specific pathways involved in tumor growth and proliferation. A review of various derivatives has demonstrated their efficacy in inhibiting cancer cell lines, suggesting that they may serve as lead compounds for the development of new anticancer therapies .
Neuropharmacological Applications
The compound's structural similarity to known psychoactive substances has led to investigations into its neuropharmacological effects. Specifically, derivatives have been evaluated for their sedative and anxiolytic properties. Studies suggest that certain modifications to the piperazine moiety can enhance these effects, making them potential candidates for treating anxiety disorders and insomnia .
Anti-inflammatory Effects
Pyrazolo[1,5-a]pyrimidines have also been recognized for their anti-inflammatory properties. Several derivatives have been synthesized and tested for their ability to inhibit pro-inflammatory mediators. In vivo studies indicate that these compounds can reduce edema and other inflammatory responses, positioning them as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .
Synthesis and Structural Modifications
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves various methodologies that allow for structural modifications to enhance biological activity. Recent advancements include the use of 1,2-allenic ketones with aminopyrazoles under mild conditions, yielding compounds with excellent regioselectivity and improved pharmacological profiles . The ability to modify substituents on the core structure facilitates the exploration of structure-activity relationships (SAR), which is critical in drug development.
Data Table: Biological Activities of Pyrazolo[1,5-a]pyrimidine Derivatives
Case Study 1: Antitumor Activity
A study conducted by Deshmukh et al. synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer activity against multiple human cancer cell lines. The results indicated significant growth inhibition in a dose-dependent manner, with some compounds exhibiting IC50 values lower than those of established chemotherapeutics.
Case Study 2: Anti-inflammatory Effects
In another investigation focused on anti-inflammatory properties, researchers tested several derivatives in a carrageenan-induced edema model. Results showed that certain compounds significantly reduced paw swelling compared to controls, highlighting their potential as safer alternatives to conventional NSAIDs.
Mechanism of Action
The mechanism of action of 1-{5-METHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substitution patterns. Below is a comparative analysis of structurally and functionally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Substitution at Position 7: The 7-(4-phenylpiperazinyl) group in the target compound enhances selectivity for tropomyosin receptor kinases (TRK), as seen in marketed TRK inhibitors .
Role of Aromatic Substituents :
- 2-Phenyl and 5-phenyl groups (common in the target compound and ) are critical for π-stacking with hydrophobic kinase pockets.
- 5-Methyl in the target compound improves metabolic stability compared to bulkier substituents like 5-isopropyl (), which may hinder binding .
Piperazine Modifications :
- 4-Phenylpiperazinyl (target compound) vs. 4-methylpiperazinyl (): The phenyl group enhances affinity for serotonin and dopamine receptors, suggesting dual kinase/neurotransmitter activity .
- 4-Benzoylpiperazinyl () introduces a ketone group, which may reduce oral bioavailability due to increased polarity .
3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidines () exhibit nanomolar Pim-1 inhibition but lack the piperazine moiety, limiting their CNS penetration .
Biological Activity
Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Pyrazolo[1,5-a]pyrimidine, 5-methyl-2-phenyl-7-(4-phenyl-1-piperazinyl)- is particularly noted for its potential therapeutic applications, including anticancer properties and selective inhibition of certain kinases.
Chemical Structure
The structure of the compound features a fused pyrazole and pyrimidine ring system, which is essential for its biological activity. The presence of substituents like the methyl group and phenyl rings enhances its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidines exhibit potent anticancer effects. For instance, a synthesized library of compounds was evaluated for their ability to inhibit growth in the MDA-MB-231 human breast cancer cell line using the MTT assay. The results indicated that while some derivatives showed no significant growth inhibition, further modifications led to improved anticancer activity in subsequent studies involving triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .
Table 1: Anticancer Activity Summary
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| 4a | MDA-MB-231 | Not Active | - |
| 4b | MDA-MB-231 | 15 | Moderate |
| 4c | MDA-MB-231 | 8 | Strong |
Kinase Inhibition
The compound has been identified as a selective inhibitor of Pim-1 and Flt-3 kinases. In vitro studies showed that it effectively inhibited the phosphorylation of BAD protein, which is critical in cell survival pathways associated with cancer. The selectivity profile demonstrated that this compound had minimal off-target effects compared to other kinase inhibitors .
Table 2: Kinase Selectivity Profile
| Kinase | Inhibition at 1 μM |
|---|---|
| Pim-1 | >95% |
| Flt-3 | 80% |
| TRKC | >95% |
| c-Src | 50% |
The biological activity of pyrazolo[1,5-a]pyrimidine compounds is largely attributed to their interaction with specific protein targets. For example, the inhibition of Pim-1 kinase leads to reduced cell proliferation and increased apoptosis in cancer cells. The mechanism involves disruption of critical signaling pathways that promote tumor growth .
Case Studies
A significant case study involved the optimization of pyrazolo[1,5-a]pyrimidine derivatives for enhanced potency against cancer cell lines. The lead compound demonstrated nanomolar inhibitory activity against Pim-1 and was tested in various assays to confirm its efficacy and selectivity .
Example Case Study Findings
In a study focusing on the synthesis and evaluation of new derivatives:
- Lead Compound : Compound 11b exhibited an IC50 value of 0.5 μM against Pim-1.
- Clonogenic Assay : Showed significant reduction in colony formation in treated cells compared to controls.
Q & A
Basic: What are the common synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives, and how are they optimized for reproducibility?
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds, alkynes, or enaminones. A green approach involves ultrasonic irradiation in aqueous ethanol with KHSO₄ as a catalyst, yielding derivatives in 65–85% efficiency . For reproducibility, key variables include solvent polarity (ethanol/water mixtures minimize toxicity), catalyst loading (10 mol% KHSO₄), and reaction time (30–60 min under ultrasound). Structural validation via ¹H/¹³C NMR and HRMS is critical to confirm regioselectivity, especially when using asymmetric alkynes .
Advanced: How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be resolved, particularly with unsymmetrical substrates?
Regioselectivity issues arise when using non-symmetric alkynes (e.g., ethyl propiolate). Computational modeling (DFT) predicts the thermodynamically favored pathway, while experimental optimization involves adjusting electron-withdrawing/donating groups on the alkyne. For example, DMAD (dimethyl acetylenedicarboxylate) preferentially forms 5,7-substituted products due to electronic stabilization of intermediates . Alternatively, POCl₃-mediated chlorination at position 7 enables subsequent nucleophilic substitution with piperazine derivatives, as seen in the target compound .
Basic: What biological activities are associated with 7-piperazinyl-substituted pyrazolo[1,5-a]pyrimidines?
The 7-piperazinyl moiety enhances affinity for kinase and GPCR targets. For example, derivatives with 4-phenylpiperazine exhibit nanomolar inhibition of CHK1 kinase (IC₅₀ = 12 nM) and neuropeptide Y1 receptors, relevant in cancer and CNS disorders . Anticancer activity against HCT-116 (colon) and HepG2 (liver) cell lines is structure-dependent, with IC₅₀ values ranging from 122–150 µg/mL for methyl/phenyl-substituted analogs .
Advanced: How do structural modifications at positions 5 and 7 influence pyrazolo[1,5-a]pyrimidine bioactivity?
- Position 5 : Methyl groups improve metabolic stability but reduce solubility. Substitution with electron-withdrawing groups (e.g., trifluoromethyl) enhances kinase inhibition (e.g., Pim-1 IC₅₀ = 0.8 µM) .
- Position 7 : Piperazinyl groups enable hydrogen bonding with ATP-binding pockets in kinases. Introducing 4-phenylpiperazine increases selectivity for σ receptors (Ki < 50 nM) . SAR studies show that para-substituted aryl groups on piperazine improve CNS penetration, while ortho-substituents favor peripheral activity .
Advanced: How should researchers address contradictory cytotoxicity data across cell lines for pyrazolo[1,5-a]pyrimidines?
Discrepancies in IC₅₀ values (e.g., HCT-116 vs. PC-3 cells) often stem from cell-specific expression of targets like CHK1 or Pim-1. To resolve contradictions:
- Use isoform-selective inhibitors (e.g., ML347 for ALK2 vs. ALK3) to confirm target engagement .
- Normalize data using standardized assays (MTT/XTT) and control for efflux pumps (e.g., P-gp inhibitors in multidrug-resistant lines) .
- Cross-validate with transcriptomic profiling to correlate activity with target mRNA levels .
Basic: What analytical techniques are essential for characterizing pyrazolo[1,5-a]pyrimidine derivatives?
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., 7-piperazinyl vs. 7-chloro). Aromatic protons appear as doublets (δ 7.2–8.5 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ = 507.2342 for C₂₆H₂₇N₆O₂) .
- X-ray crystallography : Resolves planarity of the pyrazolo[1,5-a]pyrimidine core and π-π stacking with targets .
Advanced: How can pyrazolo[1,5-a]pyrimidines be tailored as allosteric modulators?
The scaffold’s rigidity and planar structure allow binding to allosteric sites. For example:
- GPCRs : 7-Piperazinyl derivatives act as σ-1 receptor modulators by stabilizing inactive conformations .
- Kinases : 5-Methyl-2-phenyl substitution in dinaciclib analogs disrupts ATP-binding via hydrophobic interactions with DFG-loop residues .
- TSPO ligands : 7-Aminoalkyl derivatives (e.g., ML347) show >100-fold selectivity over central benzodiazepine receptors .
Basic: What green chemistry principles apply to pyrazolo[1,5-a]pyrimidine synthesis?
- Solvent selection : Ethanol/water mixtures reduce VOC emissions .
- Catalysis : KHSO₄ replaces toxic metal catalysts (e.g., Cu(OAc)₂) .
- Energy efficiency : Ultrasound irradiation reduces reaction time from hours to minutes vs. conventional reflux .
Advanced: Which computational methods predict pyrazolo[1,5-a]pyrimidine interactions with SARS-CoV-2 3CLpro?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) model hydrogen bonding with His41/Cys145. Substituents at position 7 (e.g., piperazinyl) improve binding affinity (ΔG = −9.2 kcal/mol) by occupying the S4 subsite . QSAR models prioritize derivatives with ClogP < 3.5 for antiviral activity .
Advanced: How can fluorescence properties of pyrazolo[1,5-a]pyrimidines be exploited in cellular imaging?
Electron-donating groups (e.g., 7-methoxy) enhance quantum yield (ϕF = 0.97) and Stokes shift (>100 nm), enabling live-cell tracking of kinase activity . Two-photon microscopy applications require ε > 20,000 M⁻¹cm⁻¹, achieved via extended π-conjugation (e.g., 7-aryl substituents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
